molecular formula C20H20N2O4 B153725 Z-Trp-ome CAS No. 2717-76-2

Z-Trp-ome

Cat. No. B153725
CAS RN: 2717-76-2
M. Wt: 352.4 g/mol
InChI Key: DYWXSVJXETXGGQ-SFHVURJKSA-N
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Description

Z-Trp-ome is a term used to describe the entire set of tryptophan-related metabolites found in the human body. Tryptophan is an essential amino acid that is found in many foods and is necessary for the production of serotonin, melatonin, and other hormones. It is also important for the synthesis of proteins, enzymes, and other important molecules. This compound is the term used to describe the set of tryptophan-related metabolites that are produced in the body when tryptophan is broken down. These metabolites are involved in a variety of biochemical and physiological processes and are important for maintaining homeostasis.

Scientific Research Applications

Understanding Operations Management Research

Operations management (OM) has seen a significant increase in field-based empirical research, emphasizing theory as a research driver. This paper explains the vital role of theory in OM research, using the metaphor of theory as a 'lens' to demonstrate its importance in understanding complex processes, potentially applicable in the study of Z-Trp-ome-related systems (Amundson, 1998).

Insights into By-products of this compound

Research on N.α.-protected tryptophan by acids revealed four by-products formed during the treatment of Z (OMe)-Trp-OH with trifluoroacetic acid. The major by-product identified was H-Trp (2'-p-methoxybenzyl)-OH, providing crucial insights into the chemical reactions and by-products related to this compound (Ogawa et al., 1978).

Protein Adsorption and Amino Acid Composition

A study on the adsorption of genetically engineered derivatives of Z and its dimer ZZ at silica and methylated silica explored the effects of introducing short peptide stretches containing hydrophobic tryptophan (Trp). This study is crucial in understanding how alterations in amino acid compositions, such as those in this compound, can impact protein adsorption and its applications (Malmsten & Veide, 1996).

Enhancing Immunoassays and Immunosensors

Research into the use of Z-domains autodisplaying Escherichia coli outer cell membrane (OM) suggests potential applications in immunoassays and immunosensors. By controlling antibody orientation, these Z-domains could improve the sensitivity and detection limits of assays, indicating a possible area of application for this compound related technologies (Jeon et al., 2018).

SPR Biosensor Development

A study on surface plasmon resonance (SPR) biosensors utilized E. coli outer membrane layer with autodisplayed Z-domains. This research demonstrated improved detection limits and assay sensitivity, underlining the potential of this compound in biosensor technology enhancements (Park et al., 2011).

Measurement Techniques in Sensing Technologies

Advancements in tunable resistive pulse sensing (TRPS), a technique used to analyze particles, can be relevant to this compound research. TRPS provides high resolution and accuracy for measuring particle size, concentration, and charge, potentially applicable in studying this compound particles (Weatherall, 2017).

Z-OMF Interferometers for Sensing

Research on zigzag-shaped tapered optical microfibers (Z-OMF) at the dispersion turning point offers insights into high-sensitivity sensing. This technology could be relevant for this compound studies, particularly in chemical and biological detection (Zhou et al., 2021).

Safety and Hazards

Z-Trp-ome is classified under GHS07 for safety. The hazard statements include H315, H319, and H335. Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

Z-Trp-ome, also known as N-CBZ-L-tryptophan methyl ester

Mode of Action

It is likely that the compound interacts with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, altering cellular processes, or interacting with biochemical pathways . The exact nature of these interactions and the resulting changes in cellular function are areas of ongoing research.

Biochemical Pathways

This compound may be involved in several biochemical pathways due to the presence of the tryptophan moiety. Tryptophan is a precursor for many bioactive molecules and can be metabolized via several pathways, including the kynurenine pathway, the serotonin production pathway, and direct transformation by the gut microbiota . .

Pharmacokinetics

The compound’s molecular weight is 352.38 , and it has a predicted density of 1.269±0.06 g/cm3 . Its predicted boiling point is 579.3±50.0 °C

Action Environment

The action of this compound may be influenced by a variety of environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other compounds or enzymes. The compound is recommended to be stored at 2-8°C , suggesting that it may be sensitive to temperature.

properties

IUPAC Name

methyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWXSVJXETXGGQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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